molecular formula C21H20O7 B8122770 Kaempferol-7,4'-dimethoxy-8-butyryl ester

Kaempferol-7,4'-dimethoxy-8-butyryl ester

Cat. No.: B8122770
M. Wt: 384.4 g/mol
InChI Key: USFOFGXWKSIUTP-UHFFFAOYSA-N
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Description

Kaempferol-7,4’-dimethoxy-8-butyryl ester is a fine chemical compound used as a versatile building block for the synthesis of complex compounds. It is also utilized in research chemicals and as a reagent and specialty chemical . This compound is derived from kaempferol, a naturally occurring flavonoid found in various plants, known for its potential health benefits and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of kaempferol-7,4’-dimethoxy-8-butyryl ester involves several synthetic routes. One common method is the esterification of kaempferol with butyric acid in the presence of a suitable catalyst. The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of kaempferol-7,4’-dimethoxy-8-butyryl ester may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Kaempferol-7,4’-dimethoxy-8-butyryl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives .

Comparison with Similar Compounds

Kaempferol-7,4’-dimethoxy-8-butyryl ester can be compared with other similar compounds, such as:

The uniqueness of kaempferol-7,4’-dimethoxy-8-butyryl ester lies in its specific esterification, which may enhance its stability, bioavailability, and biological activity compared to its parent compound and other derivatives .

Biological Activity

Kaempferol-7,4'-dimethoxy-8-butyryl ester is a derivative of kaempferol, a well-known flavonoid with a variety of biological activities. This article explores its pharmacological potential, focusing on its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.

1. Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₈H₁₈O₅
  • Molecular Weight : 330.34 g/mol

The modifications in the structure of kaempferol enhance its solubility and bioavailability compared to the parent compound.

2. Antioxidant Activity

Kaempferol and its derivatives are recognized for their potent antioxidant properties. Research indicates that this compound can:

  • Scavenge Free Radicals : It effectively neutralizes reactive oxygen species (ROS), thus protecting cellular components from oxidative damage.
  • Enhance Antioxidant Enzymes : Studies have shown that this compound increases the activity of superoxide dismutase (SOD) and catalase in various cell lines, leading to improved cellular defense against oxidative stress .

3. Anti-inflammatory Effects

The anti-inflammatory potential of kaempferol derivatives has been extensively documented:

  • Cytokine Modulation : this compound significantly reduces the secretion of pro-inflammatory cytokines such as TNF-α while increasing IL-10 levels in macrophage cultures .
  • Mechanisms of Action : The compound inhibits NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

4. Antimicrobial Properties

Kaempferol derivatives exhibit notable antimicrobial activity:

  • Bacterial Inhibition : this compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, by disrupting bacterial cell membranes and inhibiting DNA gyrase .
Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus30 µg/mL

5. Anticancer Activity

The anticancer effects of kaempferol derivatives are particularly promising:

  • Cell Cycle Arrest : this compound induces cell cycle arrest in cancer cells at various phases, particularly G1 and G2/M phases, leading to apoptosis .
Cancer Type IC50 (µM) Mechanism of Action
Breast Cancer20Induction of apoptosis
Colon Cancer15Inhibition of cyclin-dependent kinases
Lung Cancer25Modulation of signaling pathways

6. Case Studies

Several studies have highlighted the efficacy of kaempferol derivatives in clinical settings:

  • Breast Cancer Study : A randomized control trial demonstrated that patients consuming kaempferol-rich diets showed significant tumor size reduction compared to controls .
  • Diabetes Management : In diabetic rat models, kaempferol supplementation improved blood glucose levels and enhanced antioxidant status, suggesting potential benefits for metabolic disorders .

Properties

IUPAC Name

[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxochromen-8-yl] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-4-5-18(24)28-20-17(26-3)11-15(23)19-14(22)10-16(27-21(19)20)12-6-8-13(25-2)9-7-12/h6-11,23H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFOFGXWKSIUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=C(C=C3)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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